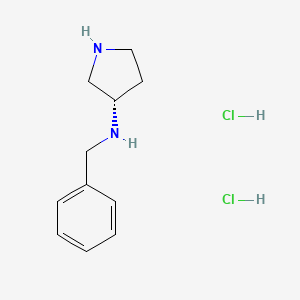

(3S)-N-benzylpyrrolidin-3-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3S)-N-benzylpyrrolidin-3-amine is a chiral amine compound that features a pyrrolidine ring substituted with a benzyl group at the nitrogen atom and an amine group at the third carbon atom

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-N-benzylpyrrolidin-3-amine typically involves the following steps:

Starting Material: The synthesis often begins with commercially available pyrrolidine.

N-Benzylation: The nitrogen atom of pyrrolidine is benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Chiral Resolution: The racemic mixture of N-benzylpyrrolidine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid or chromatography on a chiral stationary phase.

Amination: The third carbon atom of the pyrrolidine ring is aminated using reagents like ammonia or amines under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems for chiral resolution.

化学反应分析

Types of Reactions

(3S)-N-benzylpyrrolidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or amides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Imines, amides.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted pyrrolidines.

科学研究应用

(3S)-N-benzylpyrrolidin-3-amine has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

Biological Studies: It is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.

Industrial Applications: The compound is used in the production of agrochemicals and fine chemicals.

作用机制

The mechanism of action of (3S)-N-benzylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.

相似化合物的比较

Similar Compounds

N-benzylpyrrolidine: Lacks the chiral amine group at the third carbon.

(3R)-N-benzylpyrrolidin-3-amine: The enantiomer of (3S)-N-benzylpyrrolidin-3-amine.

N-benzylpiperidine: Contains a piperidine ring instead of a pyrrolidine ring.

Uniqueness

This compound is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its enantiomer or other similar compounds. This chiral specificity is crucial in medicinal chemistry, where the (3S) configuration may exhibit distinct pharmacological effects.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for (3S)-N-benzylpyrrolidin-3-amine, and how can reaction conditions be controlled to enhance enantiomeric purity?

- Methodological Answer : Synthesis typically involves coupling benzylamine derivatives with pyrrolidine precursors under controlled pH and temperature. For example, analogous protocols (e.g., 1-benzylpyrrolidin-3-amine hydrochloride synthesis) utilize benzyl halides or sulfonates reacting with pyrrolidin-3-amine in basic conditions (e.g., Na₂CO₃ or K₂CO₃) to promote nucleophilic substitution . To enhance enantiomeric purity, chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis (e.g., enantioselective hydrogenation) are recommended. Reaction pH (8–10) and temperature (0–25°C) must be tightly monitored to avoid racemization .

Q. How can researchers characterize the stereochemical configuration of this compound using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Compare experimental shifts with computed spectra (e.g., using density functional theory). The (3S) configuration influences coupling constants (e.g., J-values for adjacent protons on the pyrrolidine ring) and diastereotopic splitting patterns .

- Chiroptical Techniques : Polarimetry or circular dichroism (CD) can confirm enantiopurity.

- X-ray Crystallography : Single-crystal analysis (e.g., as in analogous piperidine derivatives) provides definitive stereochemical assignment .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences between the target compound and byproducts .

- Chromatography : Flash silica gel chromatography with gradient elution (e.g., 5–20% MeOH in CH₂Cl₂) or ion-exchange resins for amine-containing compounds .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data regarding the biological activity of this compound derivatives?

- Methodological Answer :

- Solvent Effects : Re-evaluate docking studies with explicit solvent models (e.g., molecular dynamics simulations) to account for solvation/desolvation energy discrepancies .

- Metabolic Stability Assays : Test in vitro hepatic microsomal stability to identify unexpected metabolic pathways altering activity .

- Free Energy Perturbation (FEP) : Quantify binding affinity differences between enantiomers using FEP simulations .

Q. How does the stereochemistry of the pyrrolidine ring influence the compound’s interaction with biological targets?

- Methodological Answer : The (3S) configuration dictates spatial orientation of the benzyl group, affecting binding to chiral pockets in enzymes or receptors. For example:

- Enzyme Inhibition : Stereospecific hydrogen bonding between the pyrrolidine nitrogen and catalytic residues (e.g., in kinases or proteases) can vary significantly between enantiomers .

- Membrane Permeability : The (3S) configuration may optimize logP values for blood-brain barrier penetration compared to the (3R) form .

Q. How can researchers design experiments to probe the role of N-benzyl substituents in modulating pharmacological properties?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with substituted benzyl groups (e.g., electron-withdrawing/-donating substituents) and compare IC₅₀ values in target assays .

- Competitive Binding Assays : Use radiolabeled (³H/¹⁴C) this compound to quantify displacement by analogs in receptor-binding studies .

属性

IUPAC Name |

(3S)-N-benzylpyrrolidin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-4-10(5-3-1)8-13-11-6-7-12-9-11/h1-5,11-13H,6-9H2/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLXIAUKMQBTMN-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1NCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。